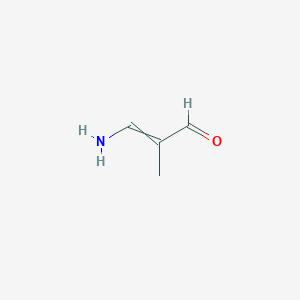
3-Amino-2-methylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methylprop-2-enal is an organic compound characterized by the presence of an amino group and an aldehyde group attached to a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylprop-2-enal can be achieved through several methods. One common approach involves the condensation of an appropriate amine with an aldehyde under controlled conditions. For instance, the reaction of 2-methylpropanal with ammonia or a primary amine in the presence of a catalyst can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal complexes or acidic resins can be employed to facilitate the reaction, and the process conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: 3-amino-2-methylpropanoic acid.
Reduction: 3-amino-2-methylpropan-1-ol.
Substitution: 3-chloro-2-methylprop-2-enal.
Aplicaciones Científicas De Investigación
3-Amino-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.
Comparación Con Compuestos Similares
- (E)-3-amino-2-methylprop-2-enol
- (E)-3-amino-2-methylprop-2-enoic acid
- (E)-3-amino-2-methylprop-2-enamine
Comparison: 3-Amino-2-methylprop-2-enal is unique due to the presence of both an amino group and an aldehyde group attached to a carbon-carbon double bond. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups. The presence of the aldehyde group also makes it more reactive towards nucleophiles, enhancing its utility in synthetic chemistry.
Propiedades
Fórmula molecular |
C4H7NO |
|---|---|
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
3-amino-2-methylprop-2-enal |
InChI |
InChI=1S/C4H7NO/c1-4(2-5)3-6/h2-3H,5H2,1H3 |
Clave InChI |
OEZAAXHZEMTBOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CN)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















